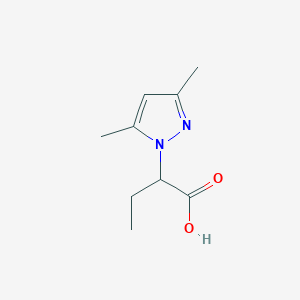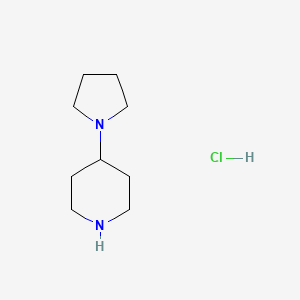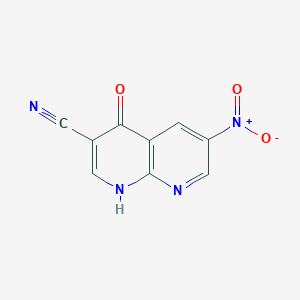![molecular formula C8H9Cl2N3 B3022069 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 781612-89-3](/img/structure/B3022069.png)
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Overview
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is an organic compound with the molecular formula C8H9Cl2N3 and a molecular weight of 218.08 g/mol . This compound is characterized by its unique structure, which includes a pyrimidoazepine ring system. It is a pale yellow solid that is soluble in organic solvents .
Preparation Methods
The synthesis of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves several steps. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems. These reactions often require catalysts and specific reaction conditions.
Scientific Research Applications
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets within cells . The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antiproliferative effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell division and growth .
Comparison with Similar Compounds
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can be compared with other similar compounds, such as:
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar structure but includes a benzyl group, which may alter its chemical properties and biological activities.
2,4-Dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine: This compound lacks the tetrahydro component, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKAUNFZLPMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672135 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-50-9 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)





![(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol](/img/structure/B3021997.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)


![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)


